molecular formula C10H10BrClO B8391055 6-bromo-8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran

6-bromo-8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran

Cat. No. B8391055
M. Wt: 261.54 g/mol
InChI Key: KKJNHRQPNNMJIO-UHFFFAOYSA-N
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Patent
US09260395B2

Procedure details

A mixture of the 8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran (7d) (5.74 g, 31.4 mmol) and acetic acid (75 mL) is treated with bromine (1.93 mL, 37.7 mmol) in AcOH (35 mL). The mixture was stirred at room temperature for 15 minutes, then diluted with toluene (100 mL). The mixture was concentrated in vacuo. The residue was dissolved in ethyl acetate (70 mL) and successively washed with a 15% sodium thiosulfate solution (50 mL) and a saturated solution of sodium hydrogenocarbonate (50 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo. The product was recrystallized in ethanol, to provide 6-bromo-8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran (7e) (4.44 g, 17.0 mmol, 54%) as a white solid.
Name
8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[O:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]([CH3:12])=[CH:4][CH:3]=1.[Br:13]Br>CC(O)=O.C1(C)C=CC=CC=1>[Br:13][C:4]1[CH:3]=[C:2]([Cl:1])[C:11]2[O:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]=1[CH3:12]

Inputs

Step One
Name
8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran
Quantity
5.74 g
Type
reactant
Smiles
ClC1=CC=C(C=2CCCOC21)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.93 mL
Type
reactant
Smiles
BrBr
Name
Quantity
35 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (70 mL)
WASH
Type
WASH
Details
successively washed with a 15% sodium thiosulfate solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was recrystallized in ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C2=C(CCCO2)C1C)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17 mmol
AMOUNT: MASS 4.44 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.